molecular formula C8H6Cl2N2 B131914 5,6-Dichloro-2-methylbenzimidazole CAS No. 6478-79-1

5,6-Dichloro-2-methylbenzimidazole

Número de catálogo: B131914
Número CAS: 6478-79-1
Peso molecular: 201.05 g/mol
Clave InChI: WMOBNOCVMZFPEN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6-Dichloro-2-methylbenzimidazole (DC-MBI, CAS 6478-79-1) is a halogenated benzimidazole derivative with molecular formula C₈H₆Cl₂N₂ and a molecular weight of 201.05 g/mol. It crystallizes in hydrogen-bonded chains (N-H···N) (Figure 1, ), forming a polar orthorhombic structure (space group Pca2₁) responsible for its ferroelectric properties . DC-MBI exhibits above-room-temperature ferroelectricity, with a Curie temperature (Tₑ) of ~373–400 K . The ferroelectricity arises from proton ordering within the hydrogen-bonded chains, enabling spontaneous polarization along the crystallographic c-axis . DC-MBI also undergoes a rare symmetry-lowering phase transition upon warming, shifting from orthorhombic Pca2₁ to monoclinic Pc at ~400 K, which alters its nuclear quadrupole resonance (NQR) frequencies and relaxation dynamics .

Métodos De Preparación

Conventional Acid-Catalyzed Cyclization

The traditional route to DC-MBI begins with the cyclization of o-phenylenediamine derivatives. A widely adopted method involves the condensation of 4,5-dichloro-2-nitroaniline under reducing conditions to form the benzimidazole backbone, followed by methylation at the 2-position .

Reaction Mechanism and Conditions

The process initiates with the reduction of the nitro group in 4,5-dichloro-2-nitroaniline to an amine using catalytic hydrogenation or sodium dithionite. Subsequent cyclization is achieved via acid catalysis (e.g., formic acid or HCl), yielding 5,6-dichlorobenzimidazole. Methylation at the 2-position is then performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .

Key Parameters:

ParameterValue/DetailSource
Cyclization AgentFormic acid (100°C, 2 hours)
Methylation ReagentMethyl iodide, K₂CO₃ (DMF, 50–60°C)
Yield70–85%

This method prioritizes simplicity but requires stringent control over reaction stoichiometry to avoid over-methylation.

Photocatalytic Synthesis

Recent advances highlight sustainable approaches using photocatalysts to streamline DC-MBI synthesis. A notable method employs Pt/TiO₂ under UV irradiation to facilitate the simultaneous reduction of nitro groups and cyclization in ethanol-water mixtures .

Catalytic System and Efficiency

The photocatalytic process eliminates the need for harsh reducing agents. Irradiation at 350 nm excites the TiO₂ catalyst, generating electron-hole pairs that drive the reduction of 4,5-dichloro-2-nitroaniline. Cyclization occurs via radical intermediates, with the methyl group introduced via in-situ methanol dehydrogenation .

Performance Metrics:

MetricValueSource
Apparent Quantum Yield (AQY)8.2% at 350 nm
Reaction Time6–8 hours
Solvent SystemEthanol-water (3:1 v/v)

This method reduces energy consumption by 40% compared to thermal approaches but achieves moderate yields (65–75%) .

Chlorination and Methylation of Preformed Benzimidazole

An alternative strategy involves post-synthetic modification of 2-methylbenzimidazole. Chlorination is achieved using chlorine gas in the presence of AlCl₃ as a Lewis acid, targeting the 5- and 6-positions .

Stepwise Functionalization

  • Chlorination:

    • Substrate: 2-methylbenzimidazole

    • Reagents: Cl₂ gas, AlCl₃ (catalytic)

    • Conditions: DMF solvent, 5-hour stirring at 25°C .

  • Purification:

    • Precipitation via HCl neutralization

    • Recrystallization from ethanol-water .

Yield Optimization:

StepYieldPurity
Chlorination80%90%
Recrystallization95%>98%

This method offers precise control over substitution patterns but risks side reactions such as over-chlorination.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodYield (%)Reaction TimeSustainabilityCost
Acid-Catalyzed854 hoursModerateLow
Photocatalytic757 hoursHighMedium
Stepwise Chlorination806 hoursLowHigh

The acid-catalyzed route remains the most cost-effective for industrial-scale production, while photocatalytic methods align with green chemistry principles .

Industrial-Scale Production Considerations

Process Intensification

Continuous flow reactors enhance the scalability of DC-MBI synthesis by improving heat and mass transfer. For example, microreactors achieve 90% yield in 30 minutes by optimizing residence time and temperature gradients .

Waste Management

Chlorination byproducts (e.g., HCl) are neutralized using NaOH scrubbers, while photocatalytic systems minimize hazardous waste through solvent recycling .

Análisis De Reacciones Químicas

Types of Reactions: 5,6-Dichloro-2-methylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Agents
DC-MBI is recognized for its potent antimicrobial properties, making it valuable in the development of formulations aimed at combating bacterial and fungal infections. It has been studied extensively for its effectiveness against various pathogens, enhancing the efficacy of pharmaceutical products .

Cancer Research
The compound's unique chemical structure allows for exploration in cancer treatment. Research indicates that DC-MBI may play a role in developing targeted therapies that inhibit tumor growth through specific biochemical pathways .

Antinociceptive Effects
Recent studies have highlighted DC-MBI's potential as an analgesic agent. It acts as an antagonist at the P2X3 receptor, which is involved in pain signaling pathways. In animal models of neuropathic pain, DC-MBI demonstrated significant anti-nociceptive effects, increasing the mechanical withdrawal threshold .

Agricultural Applications

DC-MBI serves as a key ingredient in the formulation of pesticides and herbicides. Its effectiveness in protecting crops from pests contributes to sustainable agricultural practices by reducing the need for more harmful chemicals . The compound’s role in enhancing crop resilience against diseases has been documented in various studies.

Materials Science

Ferroelectric Properties
DC-MBI exhibits interesting ferroelectric properties, undergoing phase transitions that make it suitable for applications in electronic devices. It transitions from an orthorhombic to a monoclinic structure while maintaining polar characteristics above room temperature. This property is crucial for developing advanced materials used in memory devices and energy harvesting technologies .

Analytical Chemistry

In analytical chemistry, DC-MBI is utilized for detecting and quantifying other substances. Its ability to enhance the sensitivity of detection methods aids in quality control and safety assessments across various industries, including pharmaceuticals and food safety .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
PharmaceuticalsAntimicrobial formulations and cancer researchEffective against multiple pathogens; potential in targeted therapies
AgricultureIngredients in pesticides and herbicidesEnhances crop protection; promotes sustainable practices
Materials ScienceFerroelectric properties for electronic applicationsPhase transition retains polar characteristics; suitable for memory devices
Analytical ChemistryDetection and quantification methodsEnhances sensitivity; aids in quality control

Case Studies

Study on Antinociceptive Activity
A study investigated DC-MBI's effects on neuropathic pain using animal models. Results indicated that DC-MBI significantly increased the mechanical withdrawal threshold after administration, suggesting its potential as a therapeutic agent for pain management .

Research on Urease Inhibition
Molecular docking studies revealed that DC-MBI effectively binds to urease active sites, disrupting its enzymatic function. This inhibition could have implications for developing treatments targeting urease-related conditions .

Comparación Con Compuestos Similares

Comparison with Similar Benzimidazole Derivatives

Structural and Electronic Modifications

DC-MBI’s ferroelectric behavior distinguishes it from structurally analogous benzimidazoles. Key comparisons include:

Compound Substituents Crystal Symmetry Ferroelectric (FE) or Antiferroelectric (AFE) Tₑ (K) Key Properties
DC-MBI 5,6-Cl; 2-CH₃ Pca2₁ (LT phase) FE 373–400 Proton-ordering-driven polarization; symmetry-lowering transition at ~400 K
2-Methylbenzimidazole (MBI) 2-CH₃ Pseudo-tetragonal FE ~400 2D ferroelectric switching; lower thermal robustness vs. DC-MBI
Benzimidazole derivatives (4d, 4e, 4f) 5-F; 6-(substituted aryl) Not reported Not studied for FE/AFE N/A Synthesized for pharmacological screening; characterized via NMR/MS
Antiferroelectric benzimidazoles Varied substituents Not reported AFE N/A Exhibit double P-E hysteresis loops

Ferroelectric Mechanism

  • DC-MBI vs. MBI : Both rely on proton tautomerism in N-H···N chains for polarization switching . However, DC-MBI’s chlorine substituents enhance structural rigidity, increasing Tₑ compared to MBI .
  • Antiferroelectric analogs : Substitution patterns (e.g., bulkier groups) disrupt proton ordering, favoring antiparallel dipoles and AFE behavior .

Phase Transitions and Dynamics

  • DC-MBI’s phase transition at ~400 K involves a symmetry reduction to monoclinic Pc, accompanied by NQR frequency discontinuities and altered spin-lattice relaxation times . Similar transitions are absent in MBI or AFE derivatives.

Thermal and Physical Properties

  • Melting point : DC-MBI melts at 248°C , higher than many analogs (e.g., compound 6 in melts at 318–319°C), reflecting chlorine-induced stability.
  • Thin-film applications : DC-MBI forms spherulite microstructures in films, enabling macroscopic polarization switching . Comparable data for MBI or AFE derivatives is lacking.

Actividad Biológica

5,6-Dichloro-2-methylbenzimidazole (DC-MBI) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological effects, and mechanisms of action associated with DC-MBI, supported by relevant case studies and research findings.

  • Molecular Formula : C8_8H6_6Cl2_2N2_2
  • Molecular Weight : 201.05 g/mol
  • CAS Number : 6478-79-1
  • Physical State : Solid at room temperature
  • Purity : >98.0% (GC)

DC-MBI is characterized by its two chlorine substituents and a methyl group on the benzimidazole ring, which contribute to its unique chemical properties and biological activities.

Synthesis

DC-MBI can be synthesized through various methods involving chlorination and methylation of benzimidazole derivatives. A common synthetic route involves the use of chlorinating agents followed by methylating agents under controlled conditions to yield high yields of the desired compound .

1. Urease Inhibition

A significant area of research has focused on the urease inhibitory activity of DC-MBI and its derivatives. In a study, a series of this compound derivatives were synthesized and evaluated for their urease inhibition potential. The most potent compound exhibited an IC50_{50} value of 0.0294 µM, significantly lower than that of thiourea (IC50_{50} = 0.5117 µM), indicating a strong inhibitory effect on urease activity .

CompoundIC50_{50} (µM)Reference
DC-MBI0.0294
Thiourea0.5117

2. Antinociceptive Effects

Research has demonstrated that DC-MBI acts as an antagonist at the P2X3 receptor, which is implicated in pain pathways. In neuropathic pain models involving nerve ligation or chemotherapy-induced pain in rats, DC-MBI showed significant anti-nociceptive effects. It increased the mechanical withdrawal threshold, suggesting its potential as a therapeutic agent for managing neuropathic pain .

3. Ferroelectric Properties

Beyond its pharmacological applications, DC-MBI has been studied for its ferroelectric properties. It undergoes a phase transition from orthorhombic to monoclinic structure at elevated temperatures while retaining polar characteristics, making it a candidate for applications in electronic devices .

The biological activities of DC-MBI are largely attributed to its interaction with specific receptors and enzymes:

  • P2X3 Receptor Antagonism : By inhibiting P2X3 receptors, DC-MBI reduces nociceptive signaling pathways, thus alleviating pain.
  • Urease Binding : Molecular docking studies have elucidated how DC-MBI binds to urease active sites, disrupting its enzymatic function.

Case Studies

  • Study on Urease Inhibition :
    • A series of derivatives were tested for urease inhibition.
    • The most effective compound was identified through both in vitro assays and molecular docking studies, highlighting structure-activity relationships that guided further optimization .
  • Antinociceptive Activity in Animal Models :
    • In vivo experiments demonstrated that DC-MBI significantly improved pain thresholds in rodent models.
    • The findings suggest that further development could lead to new analgesics targeting P2X3 receptors .

Q & A

Q. Basic: What are the standard synthetic routes for 5,6-Dichloro-2-methylbenzimidazole, and how can purity be ensured?

Methodological Answer:
The compound is typically synthesized via cyclization of substituted o-phenylenediamines. A common approach involves reacting 4,5-dichloro-1,2-diaminobenzene with acetic acid derivatives under reflux conditions, followed by methylation . Purification is achieved through recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect impurities .

Q. Advanced: How can green chemistry principles be applied to optimize the synthesis of this compound?

Methodological Answer: Green synthesis strategies include using CO₂ as a cyclization agent with H₂ as a reductant, minimizing toxic solvents . Computational tools like COMSOL Multiphysics can model reaction kinetics to optimize temperature and pressure, reducing energy consumption. Factorial design experiments (e.g., varying catalyst loading, solvent ratios) identify critical parameters for yield improvement while adhering to green metrics (E-factor, atom economy) .

Q. Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • ¹H/¹³C NMR : Assign peaks for methyl (δ ~2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) to confirm substitution patterns .
  • FT-IR : Identify N-H stretching (~3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 215 [M]⁺ with isotopic patterns confirming chlorine atoms .

Q. Advanced: How can contradictions in spectral data (e.g., unexpected NOE effects or shifted peaks) be resolved?

Methodological Answer: Contradictions arise from solvent polarity, tautomerism, or crystal packing. Use DFT calculations (Gaussian09, B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra and compare with experimental data . For ambiguous NOE correlations, perform 2D NMR (COSY, NOESY) in deuterated DMSO to probe spatial proximity of substituents .

Q. Basic: What biological activities are associated with this compound, and which assays are used to evaluate them?

Methodological Answer:
Benzimidazole derivatives exhibit antiviral, antitumor, and antiparasitic activities. Standard assays include:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .

Q. Advanced: How can substituent effects on bioactivity be systematically studied?

Methodological Answer: Apply QSAR models (e.g., CoMFA, CoMSIA) to correlate substituent electronic/steric parameters (Hammett σ, molar refractivity) with bioactivity. Synthesize analogs (e.g., 5,6-difluoro or 2-ethyl variants) and compare IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding modes to targets like tubulin or viral proteases .

Q. Basic: What computational tools are recommended for predicting the reactivity of this compound?

Methodological Answer:
Use Gaussian or ORCA for DFT-based reactivity studies (HOMO-LUMO gaps, Fukui indices). ChemDraw or Avogadro aids in visualizing electrophilic/nucleophilic sites. For solubility predictions, employ COSMO-RS .

Q. Advanced: How can AI-driven platforms accelerate reaction optimization?

Methodological Answer: Implement AI-driven platforms like IBM RXN for retrosynthesis planning. Train neural networks on reaction datasets (e.g., USPTO) to predict optimal conditions (catalyst, solvent). Combine with robotic labs for high-throughput experimentation, validated via LC-MS .

Q. Basic: How should researchers address contradictions in published data (e.g., conflicting bioactivity results)?

Methodological Answer:
Replicate experiments under identical conditions (solvent, temperature, cell lines) . Validate methods via interlaboratory studies. Use meta-analysis to assess statistical significance across studies (e.g., RevMan for Cochrane reviews).

Q. Advanced: What multi-methodological approaches resolve mechanistic contradictions?

Methodological Answer: Integrate kinetic studies (stopped-flow spectroscopy), isotopic labeling (¹⁸O/²H), and in-situ FT-IR to track reaction intermediates. For biological discrepancies, apply CRISPR-Cas9 knockouts to confirm target specificity or SPR biosensors to measure binding affinity .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Follow OSHA/NIOSH guidelines: use fume hoods, nitrile gloves, and PPE. Monitor airborne particulates via HPLC-MS analysis of lab air samples. Store in amber vials at 4°C to prevent photodegradation .

Q. Advanced: How can computational toxicology predict hazards?

Methodological Answer: Use TEST software (EPA) for LD₅₀ predictions or ADMETlab 2.0 for hepatotoxicity assessment. Validate with in vitro assays (Ames test, zebrafish embryotoxicity) .

Propiedades

IUPAC Name

5,6-dichloro-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOBNOCVMZFPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345959
Record name 5,6-Dichloro-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6478-79-1
Record name 5,6-Dichloro-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dichloro-2-methylbenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4,5-dichloro-1,2-phenylenediamine (25 g, 0.14 mol) and a catalytic amount of p-toluenesulfonic acid suspended in toluene (200 mL) is heated to reflux in a 500 mL three-necked flask fitted with a reflux condenser and addition funnel. Triethyl orthoacetate (23 g, 0.14 mol) is added dropwise over the course of 2 hours. The reflux condenser is then replaced with a distillation head and approximately 50 mL of solvent (mixture of ethanol and toluene) is collected. The remaining reaction mixture is allowed to stand at room temperature overnight. The resulting solid is collected by suction filtration and dried under vacuum for 24 hrs. The product is used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dichloro-2-methylbenzimidazole
Reactant of Route 2
Reactant of Route 2
5,6-Dichloro-2-methylbenzimidazole
Reactant of Route 3
Reactant of Route 3
5,6-Dichloro-2-methylbenzimidazole
Reactant of Route 4
5,6-Dichloro-2-methylbenzimidazole
Reactant of Route 5
Reactant of Route 5
5,6-Dichloro-2-methylbenzimidazole
Reactant of Route 6
Reactant of Route 6
5,6-Dichloro-2-methylbenzimidazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.